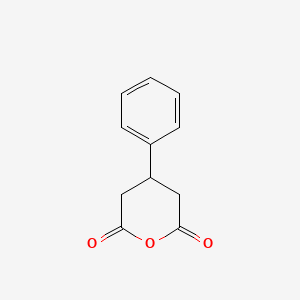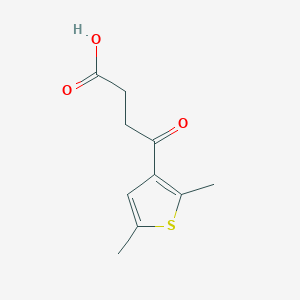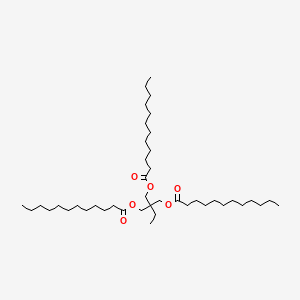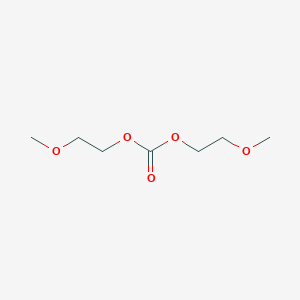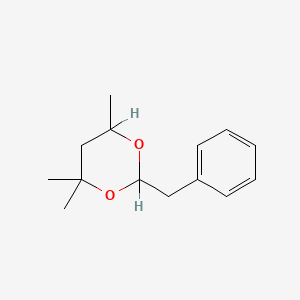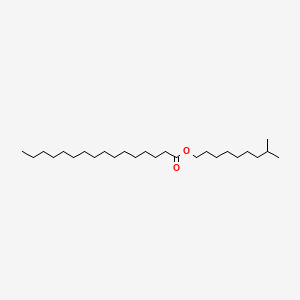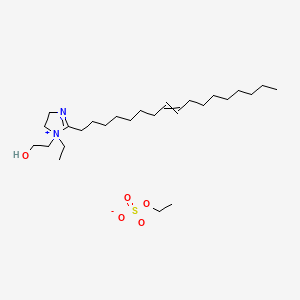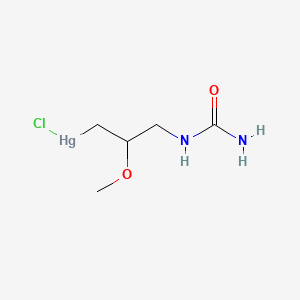
Chlormerodrin
Übersicht
Beschreibung
Chlormerodrin is a mercurial compound with the chemical formula C₅H₁₁ClHgN₂O₂. It was historically used as a diuretic and has been employed in medical imaging due to its ability to bind with mercury isotopes. The compound was commercially available from 1952 until 1974 and was primarily used to treat patients with heart failure . due to its toxic side effects, it has been largely replaced by safer alternatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlormerodrin can be synthesized through the reaction of 3-chloro-2-methoxypropylamine with mercuric chloride. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the stability of the mercurial compound.
Industrial Production Methods: Industrial production of this compound involves the careful handling of mercury compounds due to their toxicity. The process includes:
- Dissolving mercuric chloride in water.
- Adding 3-chloro-2-methoxypropylamine to the solution.
- Maintaining the reaction mixture at a specific temperature to facilitate the formation of this compound.
- Purifying the product through crystallization or other suitable methods to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Reaktionstypen: Chlormerodrin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom in this compound kann durch andere Nukleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Das Quecksilberzentrum kann Redoxreaktionen unterliegen, wodurch sich der Oxidationszustand von Quecksilber ändert.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Umfassen typischerweise Nukleophile wie Thiole oder Amine unter milden Bedingungen.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid durchgeführt werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Hauptprodukte:
Substitutionsreaktionen: Liefern verschiedene Organoquecksilberverbindungen, abhängig vom verwendeten Nukleophil.
Oxidations- und Reduktionsreaktionen: Führen zu unterschiedlichen Quecksilberoxidationsstufen und entsprechenden organischen Produkten.
Wissenschaftliche Forschungsanwendungen
Chlormerodrin wurde in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt:
Chemie: Als Reagenz in der organischen Synthese zur Einführung von Quecksilber in organische Moleküle.
Biologie: Einsatz in Studien, die sich mit den biologischen Wirkungen von Quecksilber und seinen Wechselwirkungen mit Biomolekülen befassen.
Industrie: Anwendung bei der Herstellung anderer Organoquecksilberverbindungen und als Katalysator in bestimmten chemischen Reaktionen.
5. Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch seine Wechselwirkung mit den Nierentubuli aus. Es hemmt die Rückresorption von Wasser und Elektrolyten in den gewundenen Tubuli, was zu einer erhöhten Urinproduktion führt. Die Verbindung beeinträchtigt die Permeabilität der Tubuluszellmembranen, wodurch der passive Einstrom von Natrium, Chlorid und Wasser in die Zellen erhöht wird, ohne die aktive Extrusion von Natrium zu beeinflussen . Zusätzlich kann this compound die Succinatdehydrogenase hemmen, obwohl die klinische Bedeutung dieser Interaktion nicht vollständig verstanden ist .
Wirkmechanismus
Chlormerodrin exerts its effects primarily through its interaction with renal tubules. It inhibits the reabsorption of water and electrolytes in the convoluted tubules, leading to increased urine production. The compound interferes with the permeability of tubular cell membranes, increasing the passive influx of sodium, chloride, and water into the cells without affecting the active extrusion of sodium . Additionally, this compound may inhibit succinic dehydrogenase, although the clinical significance of this interaction is not fully understood .
Vergleich Mit ähnlichen Verbindungen
Chlormerodrin ist unter den quecksilberhaltigen Diuretika aufgrund seiner spezifischen chemischen Struktur und Wirkungsweise einzigartig. Ähnliche Verbindungen umfassen:
Quecksilberchlorid: Eine einfache Quecksilberverbindung mit toxischen Eigenschaften.
Quecksilbernitrat: Wird in verschiedenen industriellen Anwendungen eingesetzt, aber nicht als Diuretikum.
Quecksilberoxid: Wird in einigen chemischen Reaktionen und industriellen Prozessen verwendet.
Im Vergleich zu diesen Verbindungen macht Chlormerodrins Fähigkeit, als Diuretikum zu wirken, und sein Einsatz in der medizinischen Bildgebung sie einzigartig. Aufgrund ihrer toxischen Nebenwirkungen wurde sie in klinischen Umgebungen durch sicherere Alternativen ersetzt .
Eigenschaften
IUPAC Name |
[3-(carbamoylamino)-2-methoxypropyl]-chloromercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFGVYCULWBXKF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N)C[Hg]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClHgN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlormerodrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.92e+01 g/L | |
| Record name | Chlormerodrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlormerodrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlormerodrin most likely acts by a direct renal action. Mercurial diuresis is presumed to occur through inhibition of reabsorption of water and electrolytes in the convoluted tubules, although the problem of whether the locus of action is primarily on the proximal or distal portion has not yet been settled. There is also evidence that mercurials interfere with the permeability of the membrane of tubular cells by increasing passive influx of Na+ ion, Cl- ion and water into the cells, without interfering with the active extrusion of Na+ ion. Lastly, there is some evidence that chlormerodrin inhibits succinic dehydrogenase, but the clinical significance of this binding is not known. | |
| Record name | Chlormerodrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10375-56-1, 62-37-3 | |
| Record name | Chlormerodrin Hg 197 [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010375561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormerodrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlormerodrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlormerodrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152.5 °C | |
| Record name | Chlormerodrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlormerodrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



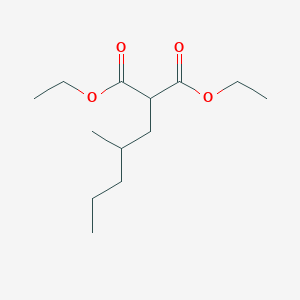
![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)
![2-Methyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B1614599.png)
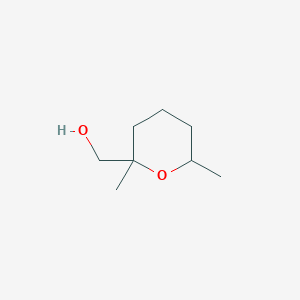
![4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid](/img/structure/B1614603.png)
